Almorexant-13C-d3

Description

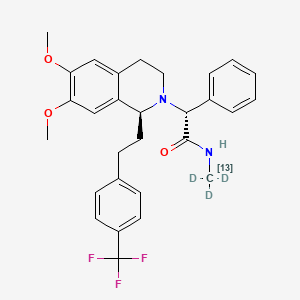

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H31F3N2O3 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3 |

InChI Key |

DKMACHNQISHMDN-AXIKUPSYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Almorexant-13C-d3 in Advancing Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Almorexant-13C-d3, a stable isotope-labeled derivative of the dual orexin receptor antagonist, Almorexant. It details its primary function in neuroscience research, the underlying pharmacology of Almorexant, and provides key quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Core Function of this compound in Neuroscience Research

This compound serves a critical and highly specific function in neuroscience research as an internal standard for the precise quantification of Almorexant in biological matrices. Its utility is primarily in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The incorporation of stable isotopes (Carbon-13 and Deuterium) into the Almorexant molecule creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight. This key characteristic allows it to be differentiated from the unlabeled Almorexant by a mass spectrometer.

Key applications stemming from this function include:

-

Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Almorexant in preclinical and clinical studies.

-

Metabolism Studies: Aiding in the identification and quantification of Almorexant's metabolites.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of Almorexant.

-

Toxicology Studies: Correlating drug exposure with potential toxicological findings.

By adding a known amount of this compound to a biological sample (e.g., plasma, cerebrospinal fluid, brain tissue homogenate) containing an unknown quantity of Almorexant, researchers can correct for variability during sample preparation and analysis. This "isotope dilution" method is the gold standard for quantitative bioanalysis, ensuring high accuracy and precision in determining the true concentration of Almorexant.

The Orexin System and the Mechanism of Action of Almorexant

Almorexant is a first-in-class dual orexin receptor antagonist, targeting both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. The orexin system, also known as the hypocretin system, is a key regulator of wakefulness, arousal, and appetite. Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that project to and excite various brain regions involved in maintaining wakefulness.

Almorexant competitively antagonizes the binding of orexin peptides to their receptors, thereby inhibiting the downstream signaling that promotes wakefulness. This leads to a decrease in alertness and the promotion of sleep. Research has shown that antagonism of the OX2R is particularly important for sleep induction.[1][2]

Below is a diagram illustrating the orexin signaling pathway and the inhibitory action of Almorexant.

Quantitative Data for Almorexant

The following tables summarize key quantitative parameters for Almorexant, collated from various preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| Kd (nM) | hOX1 | Human | 1.3 | [3] |

| hOX2 | Human | 0.17 | [3] | |

| Ki (nM) | hOX1 | Human | 4.7 | |

| hOX2 | Human | 0.9 | ||

| IC50 (nM) | hOX1 | Human | 13 | [4] |

| hOX2 | Human | 8 | ||

| rOX1 | Rat | 16 | ||

| rOX2 | Rat | 15 |

Kd: Dissociation constant; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; h: human; r: rat.

Table 2: Pharmacokinetic Parameters of Almorexant

| Species | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Human (Healthy Elderly) | 100-400 mg (single dose) | 1.5 | 32 | N/A | |

| Human | 200 mg | 0.8 | 17.8 | 11.2 | |

| Rat | 100 mg/kg | N/A | N/A | 8-34 | |

| Dog | N/A | N/A | N/A | 18-49 |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; N/A: Not available.

Experimental Protocols

Quantification of Almorexant in Human Plasma using LC-MS/MS with this compound

This protocol is adapted from a validated method for the quantitative determination of Almorexant and its metabolites.

Objective: To accurately measure the concentration of Almorexant in human plasma samples.

Materials:

-

Human plasma samples

-

Almorexant analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific, known amount of this compound solution (in a solvent like methanol) to each plasma sample, calibration standard, and quality control sample.

-

Vortex briefly to mix.

-

Add 300 µL of ACN to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm particle size) or equivalent.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% Formic Acid.

-

Flow Rate: 400 µL/min.

-

Gradient: Develop a suitable gradient to ensure separation of Almorexant from its metabolites and other matrix components.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Almorexant: Monitor the specific precursor-to-product ion transition (e.g., m/z 513 -> [specific fragment ion]).

-

This compound: Monitor the corresponding shifted precursor-to-product ion transition (e.g., m/z 517 -> [corresponding fragment ion]).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Almorexant and this compound for each sample.

-

Calculate the ratio of the peak area of Almorexant to the peak area of this compound.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Almorexant in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the experimental workflow for this quantification.

Conclusion

This compound is an indispensable tool in the quantitative bioanalysis of Almorexant. Its role as an internal standard enables researchers to obtain highly accurate and precise pharmacokinetic and metabolic data, which is fundamental for the development and characterization of orexin receptor antagonists. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled compounds in modern neuroscience research and drug discovery. While the clinical development of Almorexant was discontinued, it and its labeled counterparts remain valuable research tools for understanding the orexin system's role in sleep, wakefulness, and other neurological processes.

References

- 1. cegee.org [cegee.org]

- 2. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Almorexant-13C-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of Almorexant-13C-d3 as an internal standard in the bioanalysis of almorexant. Almorexant is a dual orexin receptor antagonist, and its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving precision and accuracy in quantitative mass spectrometry.

The Principle of Isotopic Dilution Mass Spectrometry

The core of using this compound as an internal standard lies in the principle of isotopic dilution mass spectrometry (IDMS). This technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, 13C and deuterium).

Because the internal standard and the analyte are chemically identical, they exhibit the same behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, as this ratio remains constant regardless of sample loss.

Almorexant's Therapeutic Mechanism of Action

Almorexant is a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R)[1]. Orexins (Orexin-A and Orexin-B) are neuropeptides that play a critical role in the regulation of wakefulness. By blocking the binding of orexins to their receptors, almorexant suppresses the wake-promoting signaling pathways, leading to a sedative effect.

The binding of orexins to their G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the promotion of wakefulness. Almorexant, by blocking the initial receptor binding, prevents this entire downstream cascade.

References

Almorexant-13C-d3: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Almorexant-13C-d3, an isotopically labeled form of the dual orexin receptor antagonist, Almorexant. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Almorexant in biological matrices.[1] This document details the known chemical properties, and the established signaling pathway of its parent compound. While a detailed, publicly available synthesis protocol for this compound is not available, this guide outlines the general principles of isotopic labeling and presents the characterized properties of the final compound.

Chemical Properties of this compound

This compound is a stable, isotopically labeled version of Almorexant, designed for use in analytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled parent compound.

| Property | Value | Reference |

| Chemical Name | (R)-2-((S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-(methyl-13C-d3)-2-phenylacetamide | [1] |

| Synonyms | ACT-078573-13C-d3 | [1] |

| CAS Number | 2738376-75-3 | |

| Molecular Formula | C₂₈[¹³C]H₂₈D₃F₃N₂O₃ | |

| Molecular Weight | 516.6 g/mol | |

| Appearance | Solid | |

| Purity | >95% | |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) | |

| Solubility | Soluble in DMF, DMSO, and Methanol |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature or from commercial suppliers. However, the synthesis would involve the introduction of the carbon-13 and deuterium labels at a specific position in the Almorexant molecule. Based on the chemical name, the isotopic labels are located on the N-methyl group of the acetamide moiety.

The general synthetic strategy would likely involve the use of isotopically labeled starting materials, such as ¹³C-labeled methylamine (¹³CH₃NH₂) or a deuterated and ¹³C-labeled methylating agent. This labeled precursor would then be incorporated into the final Almorexant structure through standard amidation or alkylation reactions.

Hypothetical Synthetic Approach:

Caption: Hypothetical synthetic workflow for this compound.

Mechanism of Action of Almorexant

Almorexant functions as a competitive dual orexin receptor antagonist, targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors. These receptors are key components of the orexin neuropeptide system, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and arousal. By blocking the binding of the endogenous orexin peptides (orexin-A and orexin-B) to their receptors, Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby promoting sleep.

The signaling cascade initiated by orexin receptor activation is complex and involves multiple G-protein pathways. The primary pathway involves the coupling of orexin receptors to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the promotion of wakefulness. Almorexant, by blocking the initial receptor activation, prevents these downstream signaling events.

References

Almorexant-13C-d3 vs. Unlabeled Almorexant for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Almorexant and its stable isotope-labeled counterpart, Almorexant-13C-d3, in in vivo research. This document is intended to serve as a core resource for scientists and researchers in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction: The Role of Almorexant and Its Labeled Analog

Almorexant is a dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness, and by blocking these receptors, Almorexant promotes sleep. It has been investigated for the treatment of insomnia.

This compound is a stable isotope-labeled version of Almorexant. In in vivo studies, its primary role is not as a therapeutic agent itself, but as an internal standard for the highly accurate and precise quantification of unlabeled Almorexant in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis.

Comparative Data: Physicochemical and Pharmacokinetic Properties

While this compound is functionally identical to unlabeled Almorexant in a biological context, its utility lies in its distinct mass, allowing for its differentiation in mass spectrometry. The key difference is the mass-to-charge ratio (m/z), which is fundamental for its use as an internal standard.

Table 1: Physicochemical Properties

| Property | Unlabeled Almorexant | This compound |

| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | C₂₈¹³CH₂₈D₃F₃N₂O₃ |

| Molecular Weight | 512.57 g/mol | Approx. 516.59 g/mol |

| Primary Use in In Vivo Studies | Therapeutic/Pharmacological Agent | Internal Standard for Bioanalysis |

Table 2: Representative Pharmacokinetic Parameters of Unlabeled Almorexant in Humans (Single Dose)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | [1] |

| Distribution Half-life | ~1.6 hours | [1] |

| Terminal Half-life | ~32 hours | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the concentration-time profile of Almorexant in plasma following oral administration, using this compound as an internal standard.

Caption: Workflow for a pharmacodynamic study of Almorexant using EEG.

Materials:

-

Unlabeled Almorexant

-

Vehicle (as above)

-

Surgically prepared rats with chronically implanted EEG and EMG electrodes

-

EEG/EMG recording system

-

Sleep scoring software

Procedure:

-

Animal Preparation: Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow for a sufficient recovery period (e.g., 1-2 weeks). Habituate the animals to the recording chambers and cables.

-

Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns for each animal.

-

Dosing: On the test day, administer either vehicle or Almorexant orally at the desired dose (e.g., 100 mg/kg) at a specific time (e.g., at the beginning of the dark/active phase). [2][3]4. Post-Dosing Recording: Immediately after dosing, begin a continuous 24-hour EEG/EMG recording.

-

Data Analysis:

-

Score the EEG/EMG recordings into distinct sleep-wake stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in epochs (e.g., 10-30 seconds).

-

Quantify various sleep parameters, such as sleep latency, total sleep time, and the duration and percentage of each sleep stage.

-

Compare the sleep parameters between the vehicle- and Almorexant-treated groups using appropriate statistical tests.

-

Signaling Pathway

Almorexant exerts its effects by antagonizing the orexin receptors, which are G-protein coupled receptors. The binding of the neuropeptides orexin-A or orexin-B to these receptors initiates a signaling cascade that promotes wakefulness.

Orexin Signaling Pathway and Almorexant Inhibition

Caption: Almorexant competitively blocks orexin receptors, inhibiting downstream signaling.

Conclusion

The combined use of unlabeled Almorexant and its stable isotope-labeled analog, this compound, is a powerful approach for conducting rigorous in vivo studies. While unlabeled Almorexant is used to investigate the pharmacological and physiological effects of orexin receptor antagonism, this compound is an indispensable tool for accurate bioanalysis, ensuring the reliability of pharmacokinetic data. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of robust preclinical research in this area.

References

Almorexant's Orexin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Almorexant (formerly ACT-078573) is a potent, dual orexin receptor antagonist that has been extensively studied for its therapeutic potential, primarily in the treatment of insomnia.[1] Its mechanism of action lies in its ability to competitively block the binding of the endogenous neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This technical guide provides an in-depth overview of the binding affinity of Almorexant for these receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Almorexant for orexin receptors has been characterized using various in vitro assays. The data consistently demonstrates high affinity for both OX1 and OX2 receptors, with a notable kinetic profile that influences its functional activity.

| Receptor | Parameter | Value (nM) | Species | Assay Method | Reference |

| OX1R | Kd | 1.3 | Human | [3H]Almorexant Radioligand Binding | [2] |

| IC50 | 6.6 | Human | Not Specified | [3] | |

| IC50 | 13 | Human | Intracellular Ca2+ Mobilization | [3] | |

| IC50 | 16 | Rat | Intracellular Ca2+ Mobilization | [3] | |

| OX2R | Kd | 0.17 | Human | [3H]Almorexant Radioligand Binding | |

| Ki | 0.0047 µM (4.7 nM) | Human | [125I]-Orexin A Displacement | ||

| pKI | 8.0 ± 0.1 | Human | [3H]-EMPA Competition Binding | ||

| IC50 | 3.4 | Human | Not Specified | ||

| IC50 | 8 | Human | Intracellular Ca2+ Mobilization | ||

| IC50 | 15 | Rat | Intracellular Ca2+ Mobilization |

A key characteristic of Almorexant is its kinetic binding profile. It exhibits fast association and dissociation rates at the human OX1 receptor. In contrast, while its association with the human OX2 receptor is fast, its dissociation is remarkably slow. This slow dissociation from OX2R leads to a time-dependent increase in its apparent potency and selectivity for this receptor subtype, effectively behaving as a pseudo-irreversible antagonist under certain experimental conditions.

Experimental Protocols

The quantitative data presented above were generated using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]Almorexant or [3H]-EMPA) with a source of the target receptor, such as cell membranes from HEK293 or CHO cells engineered to express human OX1 or OX2 receptors.

Typical Protocol:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to create a membrane preparation. The protein concentration of the membrane suspension is determined.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (Almorexant). The incubation is carried out for a specific duration (e.g., 1.5 hours) at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where varying concentrations of the radioligand are used, can determine the dissociation constant (Kd) and the total number of binding sites (Bmax).

Functional Cell-Based Assays

Functional assays measure the ability of a compound to modulate the biological response of a cell upon receptor activation. For orexin receptors, which are G-protein coupled receptors, common functional assays measure changes in intracellular calcium levels or the accumulation of second messengers like inositol phosphates (IP).

Intracellular Calcium Mobilization Assay (FLIPR):

-

Cell Culture: CHO cells stably expressing either human OX1 or OX2 receptors are seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of Almorexant for a defined period (e.g., 25-240 minutes).

-

Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the cells to stimulate the receptors.

-

Signal Detection: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The ability of Almorexant to inhibit the orexin-A-induced calcium signal is quantified to determine its IC50 value.

Visualizations

Competitive Binding Assay Workflow

The following diagram illustrates the principle of a competitive radioligand binding assay used to determine the binding affinity of Almorexant.

Caption: Workflow of a competitive radioligand binding assay.

Orexin Receptor Signaling Pathway Antagonized by Almorexant

Almorexant blocks the downstream signaling cascade initiated by the binding of orexin peptides to their receptors. The diagram below depicts this pathway.

Caption: Simplified orexin receptor signaling pathway and antagonism by Almorexant.

References

- 1. Almorexant - Wikipedia [en.wikipedia.org]

- 2. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

The Pharmacological Profile of Dual Orexin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G protein-coupled receptors, OX1R and OX2R, has revolutionized our understanding of sleep-wake regulation. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, promoting wakefulness and arousal.[1][2] Consequently, antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have demonstrated efficacy in improving sleep onset and maintenance with a favorable safety profile compared to traditional hypnotics that modulate the GABAergic system.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of DORAs, including their mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their evaluation.

Mechanism of Action and Signaling Pathways

Orexin-A and orexin-B are excitatory neuropeptides that bind to OX1R and OX2R to promote wakefulness.[2] OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinity. Both receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.

The primary signaling pathway initiated by orexin receptor activation is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to neuronal depolarization and increased neuronal excitability, contributing to the wake-promoting effects of orexins.

In addition to Gq coupling, orexin receptors, particularly OX2R, can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Coupling to Gs, which would stimulate adenylyl cyclase, has also been reported. This complex signaling network allows for fine-tuning of neuronal responses to orexin stimulation.

Dual orexin receptor antagonists act as competitive antagonists at both OX1R and OX2R, blocking the binding of endogenous orexins and thereby suppressing the wake-promoting signals. This allows for a more natural transition into and maintenance of sleep.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities, functional potencies, and pharmacokinetic properties of selected dual orexin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonist Potency (IC50) of Dual Orexin Receptor Antagonists

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference(s) |

| Suvorexant | 0.55 | 0.35 | 49 | 42 | |

| Lemborexant | 6.1 | 2.6 | 10.3 | 0.9 | |

| Daridorexant | 0.47 | 0.92 | 1.3 | 0.8 | |

| Almorexant | 13 | 1 | 3.6 | 0.17 | |

| Filorexant | 2.5 | 2.5 | 13 | 13 |

Table 2: Pharmacokinetic Properties of Approved Dual Orexin Receptor Antagonists in Humans

| Compound | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hr) | Reference(s) |

| Suvorexant | ~2 | 295 (at 40 mg) | 2690 (at 40 mg) | ~12 | |

| Lemborexant | 1-3 | 25.9 (at 5 mg) | 261 (at 5 mg) | 17-19 | |

| Daridorexant | 1-2 | 1006 (at 50 mg) | 6306 (at 50 mg) | ~8 |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Orexin Receptors

This assay determines the binding affinity (Ki) of a compound for OX1R and OX2R.

-

Cell Lines and Membrane Preparation:

-

HEK293 or CHO cells stably expressing human OX1R or OX2R are used.

-

Cells are cultured to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.

-

-

Radioligand:

-

A radiolabeled orexin receptor antagonist, such as [³H]-suvorexant or a selective radioligand like [³H]-EMPA for OX2R, is used.

-

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Incubation is typically carried out at room temperature for 1-2 hours to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled orexin antagonist.

-

The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize orexin-induced increases in intracellular calcium, providing a measure of its potency (IC50).

-

Cell Lines:

-

CHO or HEK293 cells stably co-expressing either OX1R or OX2R and a G-protein that couples to the calcium pathway (e.g., Gα16) are used.

-

-

Calcium Indicator Dye:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

-

-

Assay Procedure:

-

Dye-loaded cells are plated in a 96- or 384-well plate.

-

Varying concentrations of the antagonist are added to the wells and pre-incubated for a specific period.

-

An agonist (orexin-A or orexin-B) is then added at a concentration that elicits a submaximal response (e.g., EC80).

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

-

Data Analysis:

-

The IC50 value (concentration of the antagonist that inhibits 50% of the agonist-induced calcium response) is determined by non-linear regression analysis.

-

3. cAMP Assay

This assay is used to assess the functional activity of antagonists at Gi-coupled orexin receptors (primarily OX2R).

-

Cell Lines:

-

CHO or HEK293 cells expressing OX2R are used.

-

-

Assay Principle:

-

The assay measures the ability of an antagonist to reverse the orexin-induced inhibition of forskolin-stimulated cAMP production.

-

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the antagonist.

-

Forskolin (an adenylyl cyclase activator) and an orexin agonist are then added to the cells.

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

The IC50 value is determined as the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP level that was inhibited by the orexin agonist.

-

In Vivo Studies

1. Polysomnography (PSG) in Rodents

PSG is the gold standard for assessing the effects of a hypnotic compound on sleep architecture.

-

Animal Model:

-

Rats or mice are commonly used.

-

-

Surgical Implantation:

-

Animals are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG).

-

EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles.

-

-

Recording and Acclimatization:

-

After a recovery period, animals are habituated to the recording chambers and tethered to a recording system.

-

Baseline sleep-wake patterns are recorded for at least 24 hours.

-

-

Drug Administration and Recording:

-

The test compound or vehicle is administered at the beginning of the animals' active (dark) phase.

-

EEG and EMG are continuously recorded for a defined period (e.g., 6-24 hours) post-dosing.

-

-

Data Analysis:

-

The recorded signals are scored into different sleep-wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.

-

Key parameters analyzed include:

-

Latency to persistent sleep

-

Total sleep time

-

Wake after sleep onset (WASO)

-

Time spent in each sleep stage

-

Number and duration of sleep/wake bouts

-

-

2. Safety Pharmacology

Safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. These studies are guided by the International Council for Harmonisation (ICH) S7A and S7B guidelines.

-

Central Nervous System (CNS) Safety:

-

Functional Observational Battery (FOB) or Irwin Test: A systematic observation of the animal's appearance, behavior, and physiological state to detect any overt neurological or behavioral changes.

-

Locomotor Activity: Assessed in an open field or using automated activity monitors to detect sedation or hyperactivity.

-

Motor Coordination: Evaluated using tests like the rotarod to assess for ataxia or motor impairment.

-

Cognitive Function: Assessed using tasks such as the novel object recognition test or passive avoidance test.

-

-

Cardiovascular Safety:

-

In Vivo Telemetry: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals (typically dogs or non-human primates) to detect any cardiovascular liabilities.

-

hERG Channel Assay: An in vitro assay to assess the potential of a compound to block the hERG potassium channel, which is associated with the risk of QT interval prolongation and torsades de pointes.

-

-

Respiratory Safety:

-

Whole-body plethysmography: A non-invasive method to measure respiratory rate and tidal volume in conscious animals.

-

Experimental Workflow

The preclinical development of a dual orexin receptor antagonist typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety evaluation.

Conclusion

Dual orexin receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. Their targeted mechanism of action, which involves the suppression of the brain's wakefulness system, offers a distinct advantage over traditional sedative-hypnotics. A thorough understanding of their pharmacological profile, including their binding and functional characteristics, pharmacokinetic properties, and safety liabilities, is crucial for the successful development of new and improved DORAs. The experimental protocols and workflow outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents.

References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. jcsm.aasm.org [jcsm.aasm.org]

Almorexant: A Technical Guide for Studying Orexin Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (formerly ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that has served as a critical tool compound for elucidating the physiological roles of the orexin system.[1][2] By competitively blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1) and orexin 2 (OX2) receptors, almorexant has been instrumental in advancing our understanding of the orexin system's role in regulating sleep-wake cycles, arousal, and other physiological processes.[1][3] Though its clinical development for insomnia was discontinued, its value as a research tool remains significant.[1] This technical guide provides an in-depth overview of almorexant, including its mechanism of action, key experimental data, and detailed protocols for its use in studying orexin pathways.

Mechanism of Action

Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors. The binding of orexin-A or orexin-B to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling. OX1 receptors are primarily coupled to the Gq subclass of G-proteins, while OX2 receptors can couple to Gq, Gi/o, and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels, a key signaling event mediated by orexin receptors. Almorexant blocks these downstream effects by preventing the initial binding of orexins to their receptors.

Quantitative Data

The binding affinity and functional antagonism of almorexant have been characterized across different species and receptor subtypes. The following tables summarize key quantitative data from in vitro studies. It is important to note that almorexant exhibits slow binding kinetics, particularly at the OX2 receptor, meaning that its apparent affinity can increase with longer incubation times.

Table 1: Almorexant Binding Affinity (Ki) Values

| Species | Receptor | Radioligand | Ki (nM) | Reference |

| Human | OX1 | [3H]Almorexant | 1.3 | |

| Human | OX2 | [3H]Almorexant | 0.17 | |

| Human | OX2 | [3H]-BBAC | 4.7 (30 min incubation) |

Table 2: Almorexant Functional Antagonist Potency (IC50) Values

| Species | Receptor | Assay Type | IC50 (nM) | Reference |

| Human | OX1 | Calcium Mobilization (FLIPR) | 13 | |

| Human | OX2 | Calcium Mobilization (FLIPR) | 8 | |

| Rat | OX1 | Calcium Mobilization (FLIPR) | 16 | |

| Rat | OX2 | Calcium Mobilization (FLIPR) | 15 |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of almorexant for orexin receptors expressed in a heterologous system.

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing human OX1 or OX2 receptors.

-

Radioligand (e.g., [3H]Almorexant or a suitable labeled orexin receptor antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Almorexant stock solution (in DMSO).

-

Non-specific binding control (a high concentration of a non-labeled orexin receptor ligand).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of almorexant in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), a serial dilution of almorexant, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium. Note that due to almorexant's slow kinetics, longer incubation times may be necessary to achieve true equilibrium, especially for OX2R.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of almorexant by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay (FLIPR)

This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of almorexant on orexin-induced calcium mobilization.

-

Materials:

-

CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.

-

Cell culture medium.

-

Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Almorexant stock solution (in DMSO).

-

Orexin-A or Orexin-B agonist solution.

-

96- or 384-well black-walled, clear-bottom microplates.

-

FLIPR instrument.

-

-

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of almorexant in assay buffer and add them to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and, after establishing a stable baseline, add the orexin agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of almorexant on the orexin-induced calcium response and calculate the IC50 value.

-

In Vivo Studies

1. Sleep and Wakefulness Assessment in Rodents (EEG/EMG)

This protocol describes a typical experiment to evaluate the effects of almorexant on sleep architecture in mice or rats.

-

Materials:

-

Adult male mice or rats.

-

Almorexant solution for administration (e.g., suspended in 0.5% methylcellulose for oral gavage).

-

Vehicle control.

-

EEG and EMG recording system.

-

Surgical instruments for electrode implantation.

-

Anesthesia.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the animal and surgically implant EEG and EMG electrodes for polysomnographic recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Allow for a recovery period of at least one week.

-

Habituation: Habituate the animals to the recording chambers and handling procedures for several days before the experiment.

-

Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.

-

Drug Administration: Administer almorexant or vehicle at the beginning of the animal's active phase (i.e., the dark period for nocturnal rodents). Doses in rodents typically range from 10 to 300 mg/kg, administered orally.

-

Post-Dosing Recording: Record EEG and EMG activity continuously for at least 12-24 hours following drug administration.

-

Data Analysis: Score the recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze the data to determine the effects of almorexant on sleep latency, total sleep time, and the duration and frequency of sleep-wake stages.

-

Visualizations

Signaling Pathways

References

The Rise and Fall of Almorexant: A Technical Deep Dive into the First Dual Orexin Receptor Antagonist

Almorexant (ACT-078573) , the pioneering dual orexin receptor antagonist (DORA), marked a paradigm shift in the quest for novel insomnia therapies. By targeting the orexin neuropeptide system, a key regulator of wakefulness, almorexant offered a mechanism distinct from the GABAergic agents that had long dominated the hypnotic landscape. This technical guide provides an in-depth exploration of the discovery and development of almorexant, from its pharmacological conception to its eventual discontinuation, with a focus on the core scientific data and experimental methodologies that defined its trajectory.

Discovery and Rationale: Targeting the Orexin System

The discovery of the orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1 and OX2, in the late 1990s revolutionized our understanding of sleep-wake regulation. Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, promoting arousal and maintaining wakefulness. The observation that narcolepsy with cataplexy is caused by a loss of these neurons provided strong evidence that antagonizing the orexin system could be a viable strategy for inducing and maintaining sleep.

Almorexant was developed by Actelion Pharmaceuticals as a competitive antagonist of both OX1 and OX2 receptors.[1] The rationale was that by blocking the wake-promoting signals of orexins, the natural sleep drive would be facilitated, leading to a more physiological sleep architecture compared to the broad neuronal inhibition induced by GABAergic hypnotics.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The initial characterization of almorexant involved a series of in vitro assays to determine its affinity and functional antagonism at the human orexin receptors.

Receptor Binding Affinity

Radioligand binding assays were crucial in quantifying the affinity of almorexant for the OX1 and OX2 receptors. These experiments typically involve incubating cell membranes expressing the recombinant human orexin receptors with a radiolabeled ligand (e.g., [3H]almorexant) and varying concentrations of the unlabeled competitor (almorexant).

Table 1: Almorexant In Vitro Receptor Binding Affinity

| Receptor | Ligand | Parameter | Value (nM) | Reference |

| Human OX1 | [3H]Almorexant | Kd | 1.3 | [1] |

| Human OX2 | [3H]Almorexant | Kd | 0.17 | [1] |

| Human OX2 | [3H]-EMPA | pKi | 8.0 ± 0.1 | [2] |

Kd: Dissociation constant; pKi: negative logarithm of the inhibitory constant.

Functional Antagonism

Functional assays were employed to assess the ability of almorexant to inhibit orexin-induced cellular responses. A common method is the measurement of intracellular calcium mobilization in response to orexin-A in cells expressing either OX1 or OX2 receptors.

Table 2: Almorexant In Vitro Functional Activity

| Receptor | Assay | Parameter | Value (nM) | Reference |

| Human OX1 | Calcium Mobilization | Ki | 2.5 | [1] |

| Human OX2 | Calcium Mobilization | Ki | 0.5 |

Experimental Protocol: Radioligand Binding Assay

A representative protocol for a radioligand binding assay to determine the affinity of almorexant is as follows:

-

Membrane Preparation: Cell membranes from HEK293 cells transiently expressing either human OX1 or OX2 receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

-

Incubation: A fixed concentration of radiolabeled almorexant (e.g., [3H]almorexant at a concentration close to its Kd) is incubated with the cell membranes and a range of concentrations of unlabeled almorexant.

-

Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Preclinical Development: In Vivo Efficacy and Safety

Following its promising in vitro profile, almorexant was advanced to preclinical in vivo studies in animal models to evaluate its sleep-promoting effects and safety.

Sleep Studies in Rodents

In rats, almorexant demonstrated dose-dependent increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, particularly when administered during the active (dark) phase. This effect on sleep architecture was distinct from GABA-A receptor modulators like zolpidem, which tend to suppress REM sleep.

Table 3: Effects of Almorexant on Sleep in Rats

| Dose (mg/kg, p.o.) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Reference |

| 100 | Increase | Increase | Decrease | |

| 300 | Significant Increase | Significant Increase | Significant Decrease |

Experimental Protocol: Rodent Sleep Study

A typical protocol for assessing the hypnotic efficacy of almorexant in rats involves the following steps:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Acclimation: Rats are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.

-

Drug Administration: Almorexant or vehicle is administered orally at the beginning of the dark (active) phase.

-

Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-8 hours) post-dosing.

-

Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.

-

Data Analysis: The total time spent in each sleep-wake state is calculated and compared between the almorexant-treated and vehicle-treated groups.

Clinical Development: From Proof-of-Concept to Phase III

Almorexant progressed through a comprehensive clinical development program to evaluate its efficacy and safety in humans for the treatment of primary insomnia.

Phase II Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, two-way crossover study in 161 patients with primary insomnia demonstrated that almorexant dose-dependently improved key sleep parameters.

Table 4: Efficacy of Almorexant in a Phase II Study in Primary Insomnia Patients

| Dose | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Reference |

| 100 mg | -29 | -10 | +37 | |

| 200 mg | -44 | -14 | +56 | |

| 400 mg | -54 | -18 | +70 |

Phase III Program (RESTORA)

The Phase III program, known as RESTORA (REstore normal physiological Sleep with The Orexin Receptor antagonist Almorexant), was initiated to further evaluate the efficacy and long-term safety of almorexant. The RESTORA 1 trial was a key component of this program.

Table 5: Efficacy of Almorexant in the RESTORA 1 Phase III Trial (Adults with Chronic Insomnia)

| Treatment | Change in Objective WASO vs. Placebo (minutes) - Day 2 | Change in Objective WASO vs. Placebo (minutes) - Day 16 | Change in Objective TST vs. Placebo (minutes) | Reference |

| Almorexant 200 mg | -26.8 | -19.5 | Increased (p < 0.0001) |

Experimental Protocol: RESTORA 1 Phase III Trial

The RESTORA 1 trial was a prospective, randomized, double-blind, placebo-controlled, active-referenced study with the following key design elements:

-

Participants: Male and female adults (18-64 years) with a diagnosis of chronic primary insomnia.

-

Intervention: Patients were randomized to receive either almorexant (100 mg or 200 mg), placebo, or an active reference (zolpidem 10 mg) for 16 days.

-

Primary Endpoints: The primary efficacy assessments were objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).

-

Secondary Endpoints: Other sleep variables, including latency to persistent sleep (LPS) and total sleep time (TST), were also evaluated.

-

Safety Assessments: Adverse events, clinical laboratory tests, and vital signs were monitored throughout the study.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of almorexant was crucial for its development.

Table 6: Pharmacokinetic Parameters of Almorexant in Humans

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | |

| Elimination Half-life | 13-19 hours | |

| Absolute Oral Bioavailability | 11.2% |

Almorexant is extensively metabolized in the liver, and its metabolites are primarily excreted in the feces.

Discontinuation and Legacy

In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of the clinical development of almorexant. The decision was based on a review of the overall clinical profile, including the tolerability of the compound. Specifically, concerns were raised regarding the hepatic safety of almorexant due to observations of transient increases in liver enzymes in some trial participants.

Despite its discontinuation, the development of almorexant was a landmark achievement. It provided the first clinical validation of the orexin hypothesis of sleep-wake regulation and paved the way for the development of a new class of insomnia medications, the DORAs. The lessons learned from the almorexant program have been invaluable in guiding the successful development of subsequent orexin receptor antagonists.

Visualizing the Science

Orexin Signaling Pathway and Almorexant's Mechanism of Action

Caption: Orexin signaling pathway and the antagonistic action of Almorexant.

Experimental Workflow for Preclinical Evaluation of a DORA

Caption: A typical preclinical experimental workflow for a DORA like Almorexant.

Almorexant Clinical Development Timeline

References

- 1. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Almorexant-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Almorexant-13C-d3, a deuterated and carbon-13 labeled isotopologue of Almorexant. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and application in experimental settings.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| CAS Number | 2738376-75-3 | [1][2][3] |

| Molecular Weight | 516.58 g/mol | [][5] |

| Molecular Formula | C₂₈¹³CH₂₈D₃F₃N₂O₃ |

Mechanism of Action

Almorexant is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of sleep and wakefulness. The binding of the endogenous neuropeptides, orexin-A and orexin-B, to these receptors triggers a signaling cascade that promotes wakefulness.

Almorexant exerts its effects by blocking the binding of orexins to both OX1 and OX2 receptors, thereby inhibiting the subsequent intracellular signaling pathways. This antagonism of the orexin system leads to a decrease in wakefulness and the promotion of sleep. This compound, as an isotopically labeled version, is chemically identical in its mechanism of action and is primarily utilized as an internal standard for the accurate quantification of Almorexant in biological samples.

Signaling Pathway

The signaling pathway initiated by orexin receptor activation is complex and involves multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The primary and most well-characterized pathway involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a key event in orexin-mediated neuronal excitation. Almorexant effectively blocks this entire signaling cascade.

Experimental Protocols

Almorexant and its isotopically labeled form have been utilized in a variety of experimental settings. The following are detailed methodologies for key experiments.

Quantification of Almorexant using this compound

Objective: To accurately measure the concentration of Almorexant in biological matrices (e.g., plasma, brain tissue) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Biological samples are thawed and an exact amount of this compound solution (internal standard) of a known concentration is added.

-

Extraction: Almorexant and the internal standard are extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an LC or GC system to separate the analytes from other components.

-

Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both Almorexant and this compound.

-

Quantification: The concentration of Almorexant in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Almorexant.

In Vivo Assessment of Sleep-Promoting Effects in Rodents

Objective: To evaluate the efficacy of Almorexant in promoting sleep in rats.

Methodology:

-

Animal Model: Male Wistar rats are used for the study.

-

Drug Administration: Almorexant is administered orally (p.o.) at a dose of 100 mg/kg.

-

Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are recorded to monitor sleep stages.

-

Parameters Measured: The key parameters analyzed are the latency to persistent non-rapid eye movement (NREM) sleep, and the total duration of NREM and rapid eye movement (REM) sleep.

-

Data Analysis: The sleep parameters of the Almorexant-treated group are compared to a vehicle-treated control group to determine the statistical significance of any observed effects.

In Vitro Orexin Receptor Antagonism Assay

Objective: To determine the inhibitory potency of Almorexant on OX1 and OX2 receptors.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are used.

-

Assay Principle: The assay measures the ability of Almorexant to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist (e.g., orexin-A).

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of Almorexant.

-

Orexin-A is added to stimulate the receptors.

-

The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorometric imaging plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve. For Almorexant, the reported IC50 values are 13 nM for human OX1 and 8 nM for human OX2 receptors.

Logical Relationships in Orexin System Modulation

The antagonism of the orexin system by Almorexant has a direct impact on the balance between wakefulness and sleep. The logical relationship is straightforward: by blocking the wake-promoting signals of orexins, Almorexant facilitates the transition to and maintenance of sleep.

References

Methodological & Application

Application Notes and Protocols for the Pharmacokinetic Analysis of Orexin Antagonists using Almorexant-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system is a key regulator of wakefulness, and its antagonists are a novel class of drugs for the treatment of insomnia.[1][2] Almorexant was one of the first dual orexin receptor antagonists (DORAs) investigated for this purpose.[3] Accurate determination of the pharmacokinetic (PK) profile of orexin antagonists is crucial for understanding their efficacy and safety. This document provides detailed application notes and protocols for the use of Almorexant-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic analysis of orexin antagonists, particularly almorexant, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5]

Orexin Signaling Pathway and Antagonist Action

Orexin-A and Orexin-B are neuropeptides that bind to and activate two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Activation of these receptors, primarily through Gq and Gi proteins, leads to a cascade of intracellular signaling that promotes wakefulness. Dual orexin receptor antagonists like almorexant competitively block the binding of orexin neuropeptides to both OX1R and OX2R, thereby inhibiting the downstream signaling that maintains arousal and promoting sleep.

Pharmacokinetic Profile of Almorexant

Almorexant is characterized by rapid absorption and extensive metabolism. Understanding its pharmacokinetic parameters is essential for the development of other orexin antagonists.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~0.8 - 1.5 hours | |

| Terminal Half-Life (t1/2) | ~17.8 - 32 hours | |

| Absolute Oral Bioavailability | 11.2% | |

| Primary Metabolites | M3, M8 (demethylation), M5 (dehydrogenation), M6 (oxidative dealkylation) | |

| Primary Route of Elimination | Feces (78.0% of radioactive dose) |

Experimental Workflow for Pharmacokinetic Analysis

A typical pharmacokinetic study using a stable isotope-labeled internal standard involves several key steps, from sample collection to data analysis. The use of this compound ensures that any variations during sample processing and analysis that affect the analyte (almorexant) will similarly affect the internal standard, leading to a highly accurate quantification.

Detailed Experimental Protocols

The following protocols are based on validated methods for the quantification of almorexant in human plasma.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Accurately weigh the reference standards of almorexant and this compound.

-

Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the almorexant stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 200 ng/mL) in the same diluent.

-

-

Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate almorexant working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 0.400-1000 ng/mL.

-

Vortex each standard and QC sample for 30 seconds.

-

Sample Preparation from Plasma

Two primary methods for sample extraction are protein precipitation (for higher concentration ranges) and liquid-liquid extraction (for lower concentration ranges).

A. Protein Precipitation (for concentrations >50 ng/mL)

-

To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the this compound working solution and vortex.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1.5 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (for concentrations <50 ng/mL)

-

To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex.

-

Add 500 µL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Freeze the aqueous (lower) layer in a dry ice/acetone bath.

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of almorexant.

| Parameter | Setting | Reference |

| LC System | UPLC or HPLC system | |

| Column | Eclipse XDB-C18 (2.1mm x 150mm, 3.5µm) or XBridge C18 (2.1mm x 50mm, 3.5µm) | |

| Mobile Phase A | Water with 1% formic acid | |

| Mobile Phase B | Acetonitrile/Methanol mixture with 1% formic acid | |

| Flow Rate | 400 µL/min | |

| Injection Volume | 5-10 µL | |

| Column Temperature | 40°C | |

| Mass Spectrometer | Triple quadrupole mass spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transitions | To be optimized for the specific instrument |

Data Analysis

-

Integrate the peak areas for almorexant and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of almorexant in the QC and unknown samples from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of almorexant and can be adapted for other orexin antagonists in biological matrices. The detailed protocols and data presented here serve as a comprehensive guide for researchers in the field of drug development to conduct accurate and reproducible pharmacokinetic studies, ultimately contributing to a better understanding of this important class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Almorexant and its Metabolites

These application notes provide a comprehensive guide for the quantitative analysis of Almorexant and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is critical for pharmacokinetic studies and clinical monitoring of the dual orexin receptor antagonist, Almorexant.

Introduction

Almorexant is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia. It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1] Understanding the pharmacokinetic profile of Almorexant and its metabolites is crucial for drug development and clinical application. This document outlines a validated LC-MS/MS method for the simultaneous quantification of Almorexant and its four major primary metabolites: M3, M5, M6, and M8.[2][3]

Metabolic Pathways of Almorexant

Almorexant undergoes extensive metabolism in humans, with 47 metabolites identified, 21 of which are present in plasma.[4] The primary metabolic pathways involve:

-

Demethylation: Formation of isomeric phenols M3 and M8.[4]

-

Dehydrogenation: Formation of the aromatic isoquinolinium ion M5.

-

Oxidative dealkylation: Formation of M6 through the loss of the phenylglycine moiety.

Subsequent metabolic steps involve permutations of these primary reactions and conjugation with glucuronic or sulfonic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Almorexant in Cerebral Spinal Fluid Using Almorexant-13C-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Almorexant in cerebral spinal fluid (CSF). To ensure accuracy and precision, this protocol utilizes Almorexant-13C-d3 as a stable isotope-labeled internal standard (IS). The methodology outlined here is intended for researchers, scientists, and drug development professionals investigating the central nervous system distribution and pharmacokinetics of Almorexant. The protocol covers CSF sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Almorexant is an orexin receptor antagonist that has been investigated for the treatment of insomnia.[] Analyzing its concentration in cerebrospinal fluid is crucial for understanding its pharmacokinetics and pharmacodynamics within the central nervous system. Stable isotope dilution analysis using a labeled internal standard like this compound is the gold standard for quantitative bioanalysis via mass spectrometry. This method minimizes variability introduced during sample preparation and potential matrix effects, thereby enhancing the accuracy and reliability of the results.[2][3] This document provides a detailed protocol for the quantification of Almorexant in CSF samples.

Experimental Protocols

Materials and Reagents

-

Almorexant (certified reference standard)

-

This compound (internal standard)[]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human cerebrospinal fluid (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Almorexant and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Almorexant stock solution in a 50:50 acetonitrile:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 50 ng/mL.

Sample Preparation